Cinacalcet Impurity E HCl

Description

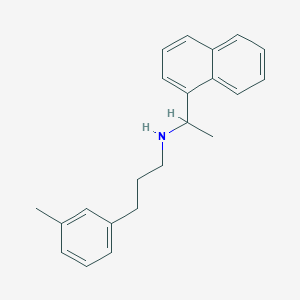

Structure

3D Structure

Properties

Molecular Formula |

C22H25N |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

3-(3-methylphenyl)-N-(1-naphthalen-1-ylethyl)propan-1-amine |

InChI |

InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3 |

InChI Key |

BREGDWXNNPCUFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Chemical Identity and Advanced Structural Characterization of Cinacalcet Impurity E Hcl

Systematic Nomenclature and Chemical Registry Information for (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-m-tolylpropan-1-amine hydrochloride

Cinacalcet (B1662232) Impurity E HCl is a known process-related impurity of Cinacalcet. chemicalbook.com Its precise identification is fundamental for quality control and regulatory compliance. The compound's identity is established through its systematic nomenclature and unique chemical identifiers.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this impurity is (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-m-tolylpropan-1-amine hydrochloride. biosynth.comsimsonpharma.comsigmaaldrich.com This name precisely describes its molecular structure, including the stereochemistry at the chiral center.

Chemical registry services provide universally recognized identifiers for chemical substances. The CAS Registry Number is a key identifier. For Cinacalcet Impurity E, the CAS number for the free base form is 253337-60-9. chemicalbook.comsigmaaldrich.comrxnchem.com The hydrochloride salt is assigned CAS number 2705511-09-5. simsonpharma.comsynzeal.com

The following table summarizes the key chemical identity information for Cinacalcet Impurity E HCl.

| Identifier | Value |

| Systematic Name | (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-m-tolylpropan-1-amine hydrochloride simsonpharma.comsigmaaldrich.com |

| CAS Number (HCl Salt) | 2705511-09-5 simsonpharma.comsynzeal.com |

| CAS Number (Free Base) | 253337-60-9 chemicalbook.comsigmaaldrich.comrxnchem.com |

| Molecular Formula | C₂₂H₂₅N·HCl or C₂₂H₂₆ClN biosynth.comsimsonpharma.com |

| Molecular Weight | 339.90 g/mol biosynth.comsimsonpharma.com |

| InChI Key (Free Base) | BREGDWXNNPCUFR-GOSISDBHSA-N sigmaaldrich.com |

Stereochemical Considerations and Enantiomeric Purity Assessment Relevant to this compound

The stereochemistry of a pharmaceutical compound is a critical attribute, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Cinacalcet itself is the (R)-enantiomer of N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine. bldpharm.com Consequently, the stereochemical purity of the API and the stereoisomeric nature of its impurities are of significant regulatory importance.

Cinacalcet Impurity E is also defined with the (R)-configuration at the α-methylbenzylamine moiety. sigmaaldrich.com However, the synthesis process may potentially generate its corresponding (S)-enantiomer or other diastereomers. The presence of these stereoisomers must be carefully controlled and quantified.

The assessment of enantiomeric purity is typically achieved using chiral separation techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and diastereomers. researchgate.net Specific methods have been developed and validated for Cinacalcet and its related substances, which can resolve the API from its potential stereoisomeric impurities, including diastereomer isomers. nih.gov These methods often utilize chiral stationary phases (CSPs) or chiral mobile phase additives to achieve separation. researchgate.net The validation of such analytical methods according to ICH guidelines ensures their accuracy, precision, and linearity for quantifying the levels of these impurities. nih.gov

Methodologies for Definitive Structural Elucidation of Related Substances and Impurities in Pharmaceutical Chemistry

The definitive structural elucidation of pharmaceutical impurities is a multi-step process that employs a combination of advanced analytical techniques to determine the exact molecular structure of an unknown compound. sgs-institut-fresenius.deshimadzu.eu This process is essential when an impurity exceeds specified limits, as its structure must be determined to assess its potential impact. sgs-institut-fresenius.de

Isolation and Purification The first step often involves isolating the impurity from the API and other components. veeprho.com Since impurities are typically present in small quantities, this requires sensitive and efficient separation techniques. sgs-institut-fresenius.de Common methods include:

Preparative High-Performance Liquid Chromatography (Prep-HPLC) registech.comveeprho.com

Automated Flash Chromatography registech.com

Crystallization veeprho.com

Spectroscopic and Spectrometric Analysis Once a sufficient quantity of the impurity is isolated and purified, a suite of spectroscopic methods is employed for structural characterization. veeprho.com

Mass Spectrometry (MS): MS is a cornerstone technique for impurity profiling due to its high sensitivity and ability to provide molecular weight information. resolvemass.caresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the impurity. shimadzu.euthermofisher.com Tandem mass spectrometry (MS/MS) involves fragmenting the impurity's ions and analyzing the resulting fragment patterns to piece together its structure. synthinkchemicals.comsterlingpharmasolutions.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of LC with the detection and identification capabilities of MS. resolvemass.casynthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for the structural elucidation of organic molecules. veeprho.comtoref-standards.com It provides detailed information about the molecular structure, including the chemical environment, connectivity, and integration of atoms. veeprho.com A variety of NMR experiments are used:

1D NMR (¹H and ¹³C): Provides fundamental information about the types and numbers of hydrogen and carbon atoms. veeprho.com

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of the complete chemical structure and stereochemistry. veeprho.com

X-ray Crystallography: When an impurity can be grown as a single crystal, X-ray crystallography provides the most definitive three-dimensional structure. nih.gov It is considered the gold standard for determining the absolute configuration of a chiral center. nih.govresearchgate.net The method is based on the anomalous diffraction of X-rays by the atoms in a non-centrosymmetric crystal. mit.edu

By combining the data from these orthogonal analytical techniques, a complete and unambiguous structural assignment for an impurity like this compound can be achieved, ensuring the quality and safety of the pharmaceutical product.

Elucidation of Formation Mechanisms and Pathways for Cinacalcet Impurity E Hcl

Process-Related Impurity Generation during Cinacalcet (B1662232) Synthesis

The synthesis of Cinacalcet is a multi-step process where the formation of impurities is a critical concern. These process-related impurities can include unreacted starting materials, by-products of the reaction, and residual catalysts. veeprho.comgoogle.com

Investigation of Reaction Kinetics and Their Influence on Impurity Formation

The kinetics of a chemical reaction, or the rate at which it proceeds, can significantly influence the generation of impurities. mt.com In the synthesis of Cinacalcet, controlling the reaction time is crucial. For instance, in certain reaction steps, allowing the reaction to proceed for too long can lead to an increase in the formation of specific impurities. Monitoring the reaction progress and promptly cooling the mixture once the desired product concentration is reached can minimize the formation of unwanted by-products. mt.com

Impact of Specific Reaction Parameters, Including Agitation Speed and Mole Ratios, on Impurity Profile Evolution

The conditions under which a reaction is carried out play a pivotal role in determining the impurity profile of the final product. Factors such as agitation speed and the mole ratios of reactants are critical control points.

Table 1: Impact of Reaction Parameters on Impurity Formation

| Parameter | Effect on Impurity Formation | Rationale |

| Agitation Speed | Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products. | Ensures homogeneity of the reaction mixture, leading to more uniform reaction conditions and minimizing side reactions. |

| Mole Ratios | An excess of one reactant can lead to the formation of impurities derived from that reactant or can drive the reaction down an alternative pathway. | Precise control of stoichiometry ensures that the desired reaction is favored and minimizes the presence of unreacted starting materials that could form impurities. |

Identification of Precursor Molecules, Starting Materials, and Key Intermediates Contributing to Impurity E HCl Formation

The primary building blocks and intermediate compounds used in the synthesis of Cinacalcet are the main sources of process-related impurities. One of the key starting materials for Cinacalcet is (R)-(+)-1-(1-Naphthyl)ethylamine. nih.govmdpi.com Impurities present in this starting material or by-products from its synthesis can carry through to the final product.

Another critical intermediate is 3-(3-(trifluoromethyl)phenyl)propanal. mdpi.com The synthesis of Cinacalcet often involves the reductive amination of this aldehyde with (R)-(+)-1-(1-Naphthyl)ethylamine. mdpi.com Impurities in the aldehyde or side reactions during the reductive amination can lead to the formation of various impurities.

Cinacalcet Impurity E HCl, chemically known as (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-m-tolylpropan-1-amine hydrochloride, is structurally very similar to Cinacalcet. biosynth.comsimsonpharma.com The key difference lies in the substitution on the phenyl ring: a methyl group in Impurity E versus a trifluoromethyl group in Cinacalcet. This suggests that an impurity in the starting material, specifically 3-(3-methylphenyl)propanal instead of 3-(3-trifluoromethyl)phenyl)propanal, could be a direct precursor to the formation of this compound.

Degradation Pathways and Stress-Induced Formation of this compound

Beyond the synthesis process, impurities can also form through the degradation of the Cinacalcet molecule itself when subjected to various environmental stresses. veeprho.comgoogle.com

Comprehensive Stress Degradation Studies (e.g., acid, base, oxidative, hydrolytic, thermal, photolytic) for Impurity Profiling

To understand the stability of Cinacalcet and identify potential degradation products, comprehensive stress degradation studies are performed. ijrpr.comresearchgate.net These studies involve subjecting the drug substance to harsh conditions to accelerate its breakdown. nih.gov

Table 2: Summary of Forced Degradation Studies on Cinacalcet Hydrochloride

| Stress Condition | Observations |

| Acid Hydrolysis | Some degradation of Cinacalcet hydrochloride is observed. researchgate.netijrpb.com |

| Base Hydrolysis | Some degradation of Cinacalcet hydrochloride is observed. researchgate.netijrpb.com |

| Oxidative Degradation | Cinacalcet hydrochloride shows significant degradation under peroxide stress conditions. nih.gov |

| Hydrolytic Degradation | Minimal to no degradation observed. nih.gov |

| Thermal Degradation | Stable under elevated temperatures. researchgate.netijrpb.com |

| Photolytic Degradation | Stable when exposed to UV light. researchgate.netijrpb.com |

These studies are crucial for developing stability-indicating analytical methods that can separate the active ingredient from any degradation products that may form. nih.govbiointerfaceresearch.com

Mechanisms of Degradation Leading to the Generation of Specific Impurities

The degradation of Cinacalcet can occur through various mechanisms, including hydrolysis and oxidation. veeprho.com While specific pathways leading to the formation of this compound through degradation are not explicitly detailed in the provided search results, the structural similarity suggests it is more likely a process-related impurity rather than a degradation product. The trifluoromethyl group on the phenyl ring is generally stable and unlikely to be converted to a methyl group under typical degradation conditions.

However, other degradation products can form. For instance, oxidative N-dealkylation is a known metabolic pathway for Cinacalcet, leading to the formation of hydrocinnamic acid and hydroxy-hydrocinnamic acid. nih.govdrugbank.com While these are metabolites, similar oxidative pathways could potentially occur under forced degradation conditions.

Advanced Analytical Methodologies for the Characterization and Quantification of Cinacalcet Impurity E Hcl

State-of-the-Art Chromatographic Techniques for Impurity Profiling and Separation

Chromatographic techniques are the cornerstone of impurity analysis in the pharmaceutical industry, offering high-resolution separation of the active pharmaceutical ingredient (API) from its impurities.

Development and Validation of Ultra-Performance Liquid Chromatography (UPLC) Methods for Cinacalcet (B1662232) Impurity E HCl

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for rapid and efficient analysis of pharmaceutical impurities. The smaller particle size of the stationary phase in UPLC columns (typically <2 µm) allows for faster separations and higher resolution compared to traditional HPLC.

A sensitive, stability-indicating gradient reversed-phase UPLC method has been developed for the quantitative estimation of cinacalcet hydrochloride and its impurities. nih.gov This method utilizes an Acquity BEH Shield RP18 column (100 × 2.1 mm, 1.7 µm) with a mobile phase consisting of a pH 6.6 phosphate (B84403) buffer and acetonitrile (B52724). nih.govresearchgate.net The method demonstrated good separation of Cinacalcet and its impurities, including potential process-related impurities and degradation products. nih.gov The flow rate is maintained at 0.3 mL/min with a column temperature of 35°C and UV detection at 223 nm. nih.govresearchgate.net To achieve a shorter run time, HPLC can be replaced with UPLC using an Acquity BEH Shield RP18, 100 × 2.1 mm, 1.7-micron column. nih.gov

Table 1: UPLC Method Parameters for Cinacalcet Impurity Analysis

| Parameter | Condition |

| Column | Acquity BEH Shield RP18, 100 × 2.1 mm, 1.7 µm |

| Mobile Phase | Gradient of pH 6.6 Phosphate Buffer and Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 223 nm |

| Injection Volume | 5 µL |

This table summarizes the key parameters of a validated UPLC method for the analysis of Cinacalcet and its impurities. nih.govresearchgate.net

Optimization and Application of High-Performance Liquid Chromatography (HPLC) for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) remains a widely used and robust technique for routine quality control and impurity analysis. Several HPLC methods have been developed and validated for the determination of Cinacalcet and its impurities. bhu.ac.inijrpr.com

One such method employs a YMC pack butyl column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile. bhu.ac.in This method was validated for its ability to quantify known process impurities. bhu.ac.in Another developed method utilizes a C18 column with a mobile phase of methanol (B129727) and phosphate buffer (pH 6.8) in a 60:40 v/v ratio at a flow rate of 1.0 ml/min, with detection at 232 nm. researchgate.net

A stability-indicating RP-HPLC method was developed using a X-Terra Symmetry C18 column (4.6 x 150mm; 5 μm) with a mobile phase of phosphate buffer and acetonitrile (40:60 v/v) adjusted to pH 3.0. biointerfaceresearch.com The flow rate was 0.9 mL/min, and the eluent was monitored at 282 nm, with a retention time for Cinacalcet of 2.8 minutes. biointerfaceresearch.com

The development of these methods often involves optimizing parameters such as the mobile phase composition, pH, column type, and flow rate to achieve the desired separation and sensitivity for impurities like Cinacalcet Impurity E HCl. smsjournals.comijrpb.com

Table 2: HPLC Method Parameters for Cinacalcet Impurity Analysis

| Parameter | Method 1 | Method 2 |

| Column | YMC Pack C4 (4.6 mm x 10 cm, 3.0 µm) | X-Terra Symmetry C18 (4.6 x 150mm; 5 μm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer pH 3.0 (1:1 v/v) | Phosphate buffer: Acetonitrile (40:60 v/v) pH 3.0 |

| Flow Rate | 1.0 mL/min | 0.9 mL/min |

| Detection Wavelength | 215 nm | 282 nm |

| Column Temperature | 25°C | 30°C |

This table compares the parameters of two different validated HPLC methods for the analysis of Cinacalcet and its impurities. biointerfaceresearch.comsmsjournals.com

Integration of Mass Spectrometry (MS) with Chromatographic Techniques for Precise Impurity Identification and Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an unparalleled level of specificity and sensitivity for the identification and structural elucidation of impurities. While the provided search results focus heavily on HPLC and UPLC with UV detection for quantification, the use of MS is crucial for the definitive identification of unknown impurities. A study by Yang et al. established an HPLC-MS/MS approach to measure cinacalcet HCl in human plasma, demonstrating the applicability of this technique. nih.gov

In the context of this compound, LC-MS would be instrumental in:

Confirming the molecular weight of the impurity.

Providing fragmentation data to elucidate its chemical structure.

Distinguishing it from other co-eluting impurities.

This precise identification is a critical step before the development and validation of a quantitative method.

Exploration of Spectrophotometric Approaches for Impurity Detection

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of analytes, although they generally lack the specificity of chromatographic methods. For Cinacalcet, spectrophotometric methods have been developed for the determination of the main compound. scispace.com

One method is based on the reaction of Cinacalcet Hydrochloride with 1,4-naphthoquinonesulphonate in the presence of a tris buffer to form an orange-yellow colored chromogen with maximum absorbance at 546 nm. scispace.com Another novel spectrophotometric method involves the reaction between Cinacalcet and 1,2-naphthoquinone-4-sulphonate (NQS) reagent in an alkaline medium (pH 8.5), producing an orange-red colored product with a maximum absorption peak at 490 nm. nih.gov While these methods are developed for the API, their applicability for the detection and quantification of a specific impurity like this compound would depend on the impurity having a unique chromophore or the ability to undergo a specific color-forming reaction that is distinct from the API and other impurities.

Rigorous Method Validation Strategies for Analytical Procedures Quantifying this compound

Method validation is a mandatory requirement to ensure that an analytical method is suitable for its intended purpose.

Adherence to International Conference on Harmonisation (ICH) Guidelines for Analytical Method Validation

All developed analytical methods for the quantification of pharmaceutical impurities must be validated according to the guidelines of the International Conference on Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures. bhu.ac.inbiointerfaceresearch.com The validation process demonstrates that the method is specific, linear, accurate, precise, and robust. nih.govbiointerfaceresearch.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, and matrix components. biointerfaceresearch.com Stress studies under various conditions (acid, base, oxidation, heat, light) are performed to demonstrate the stability-indicating nature of the method. nih.govbiointerfaceresearch.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. biointerfaceresearch.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. bhu.ac.in

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 3: Validation Parameters According to ICH Guidelines

| Validation Parameter | Description |

| Specificity | Ability to measure the analyte in the presence of other components. biointerfaceresearch.com |

| Linearity | Proportionality of results to concentration. biointerfaceresearch.com |

| Accuracy | Closeness of results to the true value. nih.gov |

| Precision | Agreement among repeated measurements. nih.gov |

| LOD/LOQ | Lowest detectable and quantifiable amounts. bhu.ac.in |

| Robustness | Reliability with small variations in method parameters. nih.gov |

This table outlines the essential validation parameters for analytical methods as stipulated by ICH guidelines.

Comprehensive Assessment of Validation Parameters: Specificity, Linearity, Accuracy, Precision, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound, this involves a thorough assessment of several key parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). biointerfaceresearch.comresearchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. biointerfaceresearch.comscirp.org For Cinacalcet and its impurities, specificity is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. scirp.orgnih.gov The analytical method must be able to resolve the peak of this compound from any degradation products formed and from the active pharmaceutical ingredient (API) itself. nih.gov Chromatograms of blank solutions are also used to prove the absence of interference at the retention time of the analyte. biointerfaceresearch.com

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of solutions of this compound at different known concentrations. ijrps.com The linearity is then evaluated by plotting the peak area response against the concentration and is typically confirmed if the correlation coefficient (r²) is close to 0.999. researchgate.netbhu.ac.in For Cinacalcet and its related impurities, linearity has been demonstrated over various concentration ranges. researchgate.netnih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spiking the sample matrix with known quantities of the impurity standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). bhu.ac.in The percentage recovery is then calculated. For impurities of Cinacalcet, accuracy is generally considered acceptable if the recovery is within the range of 90% to 110%. bhu.ac.in In some validated methods for Cinacalcet impurities, recovery has been reported to be between 85.0% and 115.0%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision of the method when performed by the same analyst, on the same equipment, over a short period.

Intermediate precision (Inter-day precision): The precision of the method when the analysis is conducted in the same laboratory but on different days, by different analysts, or with different equipment. nih.gov For Cinacalcet impurities, the acceptance criterion for precision is typically a %RSD of less than 5.0%. bhu.ac.in Validated methods have shown %RSD values for Cinacalcet impurities to be well within 2.2%, confirming high precision. nih.gov

Limits of Detection (LOD) and Limits of Quantification (LOQ) are the smallest concentrations of the analyte that can be reliably detected and quantified, respectively. The LOD is the lowest concentration that gives a detectable signal (typically with a signal-to-noise ratio of 3:1), while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10:1). nih.govcertified-laboratories.com These are crucial parameters for quantifying trace-level impurities. ijrps.com For known impurities of Cinacalcet, LOD values have been reported to be around 0.20 ppm and LOQ values around 0.60 ppm. bhu.ac.in Another study on Cinacalcet impurities reported LOD and LOQ values based on the specific impurity. nih.gov

The following table summarizes typical validation parameters for analytical methods used for Cinacalcet and its impurities, based on published research.

| Validation Parameter | Typical Acceptance Criteria/Value | Reference |

| Specificity | No interference from blank, placebo, or other impurities. | biointerfaceresearch.comnih.gov |

| Linearity (r²) | ≥ 0.999 | researchgate.netbhu.ac.in |

| Accuracy (% Recovery) | 90% - 110% | bhu.ac.in |

| Precision (% RSD) | < 5.0% | bhu.ac.in |

| LOD (ppm) | ~0.20 | bhu.ac.in |

| LOQ (ppm) | ~0.60 | bhu.ac.in |

Robustness Evaluation of Developed Analytical Methods Against Deliberate Variations in Conditions

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. scirp.orgnih.gov The evaluation of robustness is a critical component of method validation for this compound analysis, ensuring that the method is dependable for routine use in a quality control laboratory. ijrps.com

To assess robustness, key analytical conditions are intentionally varied. nih.gov For a High-Performance Liquid Chromatography (HPLC) method, these variations might include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min or ±10%). nih.govbhu.ac.in

Column temperature (e.g., ±5°C). nih.gov

pH of the mobile phase buffer (e.g., ±0.2 units). nih.gov

Composition of the mobile phase (e.g., ±10% variation in the proportion of organic solvent). nih.gov

The effect of these changes on the analytical results is then evaluated. System suitability parameters, such as peak resolution, tailing factor, and theoretical plates, are monitored to ensure they remain within acceptable limits. nih.gov For instance, in a robustness study for Cinacalcet and its impurities, sequential changes were made to the flow rate and buffer concentration, and for each condition, multiple sample preparations were analyzed. bhu.ac.in The results of such studies should demonstrate that the analytical method remains suitable for its intended use despite these minor variations. biointerfaceresearch.com

The following table provides an example of parameters that are typically varied during a robustness study of an HPLC method for Cinacalcet impurities.

| Parameter Varied | Typical Variation |

| Flow Rate | ± 10% |

| Column Temperature | ± 5°C |

| Mobile Phase pH | ± 0.2 |

| Mobile Phase Composition | ± 10% |

Utilization of Reference Standards in Pharmaceutical Impurity Analysis

Role of Certified Reference Materials in Ensuring Analytical Accuracy and Traceability

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and reliability in pharmaceutical analysis. pharmaceutical-technology.comsynthinkchemicals.com A CRM is a reference material that has one or more of its property values certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. alfa-chemistry.com

In the context of analyzing this compound, a CRM of this specific impurity serves as a benchmark for several critical functions:

Quantitative Analysis: CRMs are used to construct calibration curves, which are essential for determining the exact amount of the impurity in a sample. alfa-chemistry.com

Qualitative Identification: By comparing the chromatographic retention time or spectroscopic data of a peak in a sample with that of the CRM, the identity of the impurity can be confirmed.

Method Validation: CRMs are indispensable for validating analytical methods, particularly for assessing parameters like accuracy and precision. synthinkchemicals.com

Ensuring Consistency: The use of CRMs ensures that analytical results are consistent and comparable across different laboratories, instruments, and time points. synthinkchemicals.com

The certificate accompanying a CRM is a crucial document, providing information about the material's purity, the certified concentration, and the uncertainty of the certified value. pharmaceutical-technology.comalfa-chemistry.com This ensures that the results of the analysis are traceable to a known standard. pharmaceutical-technology.com

Establishing Traceability to Pharmacopeial Standards (e.g., United States Pharmacopeia, European Pharmacopoeia) for this compound

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. edqm.eu For pharmaceutical impurities like this compound, establishing traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), is a regulatory requirement and a cornerstone of quality control. edqm.eusynzeal.com

Pharmacopeias provide primary reference standards, which are authentic materials of high purity. edqm.eu While primary standards are used for critical applications, secondary or in-house working standards are often used for routine testing. pharmaceutical-technology.com To be valid, these secondary standards must be demonstrated to be traceable to the primary pharmacopeial standards. edqm.eu

The process of establishing traceability for a this compound reference standard typically involves:

Sourcing a High-Purity Material: A batch of this compound is synthesized or purified to a high degree of purity. daicelpharmastandards.com

Comprehensive Characterization: The material undergoes extensive characterization to confirm its identity and purity. This involves techniques such as NMR, Mass Spectrometry, IR, and HPLC. daicelpharmastandards.com

Comparison with Primary Standard: The in-house standard is directly compared against the official USP or Ph. Eur. primary reference standard for Cinacalcet or its impurities, if available. This comparison is performed using the validated analytical method.

Assignment of a Certified Value: Based on the characterization and comparison data, a certified value (e.g., purity) is assigned to the secondary standard, along with its measurement uncertainty. edqm.eu

Documentation: A comprehensive Certificate of Analysis (CoA) is generated, which documents the characterization data, the certified value, the uncertainty, and the traceability to the specific pharmacopeial lot. synzeal.comdaicelpharmastandards.com

Suppliers of pharmaceutical impurity standards often provide reference materials that are traceable to USP and EP standards, which is crucial for companies filing documentation with regulatory agencies. synzeal.com This ensures that the analytical results are accurate, reliable, and meet global regulatory expectations.

Strategic Approaches for Impurity Control and Mitigation in Cinacalcet Production

Process Analytical Technology (PAT) and In-Process Control Strategies for Minimizing Cinacalcet (B1662232) Impurity E HCl Formation

Process Analytical Technology (PAT) represents a paradigm shift in pharmaceutical manufacturing, moving from a static, test-based quality control model to a dynamic, real-time quality assurance approach. europeanpharmaceuticalreview.comstepscience.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials to ensure final product quality. europeanpharmaceuticalreview.com The goal is to enhance process understanding and control, which is fundamental to minimizing the formation of impurities like Cinacalcet Impurity E HCl. stepscience.com

While literature specifically detailing the use of PAT for the control of this compound is not extensively public, the principles of PAT can be applied. The synthesis of Cinacalcet involves several stages where byproducts can form. google.combeilstein-journals.org By understanding the chemical pathways and reaction kinetics that lead to the formation of Impurity E, specific PAT tools can be implemented for real-time monitoring. google.com

Key PAT tools and their application in impurity control include:

Spectroscopic Techniques: Near-Infrared (NIR) and Raman spectroscopy can be used for the rapid, non-destructive analysis of intermediates and the reaction mixture. longdom.org These tools can monitor the consumption of reactants and the formation of the desired product, as well as the emergence of byproducts like Impurity E, allowing for real-time adjustments to process parameters such as temperature or reagent addition.

Chromatographic Techniques: In-line or at-line High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can separate and quantify impurities during the manufacturing process. longdom.orgpharmatimesofficial.com This provides immediate feedback on the impurity profile, enabling proactive control rather than retrospective testing. grace.com

Multivariate Data Analysis: The data generated from PAT analyzers is often complex. Chemometrics and other multivariate statistical tools are used to build predictive models that can identify subtle process deviations indicative of impurity formation, allowing for corrective actions before significant levels of the impurity accumulate. nih.gov

By integrating these technologies, a manufacturer can establish a "design space"—a multidimensional combination of process parameters that have been demonstrated to provide quality assurance. europeanpharmaceuticalreview.com Operating within this design space ensures that the formation of this compound is consistently minimized.

Design and Implementation of Comprehensive Impurity Control Strategies in Active Pharmaceutical Ingredient (API) Manufacturing

A robust impurity control strategy is a cornerstone of modern API manufacturing, built upon a deep understanding of the chemical process and guided by principles of Quality by Design (QbD). grace.compharmatimesofficial.com This proactive approach focuses on building quality into the process from the outset. pharmatimesofficial.com The control of this compound would be a key component of such a strategy.

The development of a comprehensive control strategy involves several critical steps:

Impurity Identification and Characterization: The first step is to identify all potential and actual impurities, including starting materials, by-products, intermediates, and degradation products. simsonpharma.comlongdom.org For Cinacalcet, this includes Impurity E HCl, which is chemically defined as (αR)-α-Methyl-N-[3-(3-methylphenyl)propyl]-1-naphthalenemethanamine hydrochloride. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are crucial for structural elucidation. pharmatimesofficial.com

Source Determination and Formation Pathway Analysis: Understanding how and where an impurity is formed is essential for its control. grace.com This involves detailed studies of the reaction mechanism and may reveal that Impurity E HCl arises from specific reaction conditions or the presence of certain precursors in the starting materials. google.com

Risk Assessment: An ICH Q9 (Quality Risk Management) assessment is conducted to evaluate the potential impact of each impurity on the final API's quality and safety. grace.com This helps prioritize which impurities require the most stringent control.

Process Optimization and Control: Based on the understanding of impurity formation, process parameters are optimized to minimize their generation. globalpharmatek.com This could involve adjusting temperature, pressure, reaction time, or the stoichiometry of reagents. google.com For instance, if Impurity E HCl formation is linked to a specific temperature range, that range becomes a critical process parameter (CPP) to be tightly controlled. grace.com

Purge Studies: "Spike, purge, and fate" studies are often performed to determine the process's capability to remove specific impurities. grace.comgrace.com A known amount of synthesized Impurity E HCl would be introduced at a specific process step, and its level would be monitored throughout the subsequent purification steps (e.g., crystallization, extraction) to ensure its effective removal. grace.com

Specification Setting: Finally, acceptance criteria for impurities are established in the API specification. pharmtech.com These limits are based on regulatory guidelines, toxicological data, and the process capability.

Academic Research into Regulatory Frameworks and Requirements for Pharmaceutical Impurities

The control of pharmaceutical impurities is not only a scientific necessity but also a strict regulatory requirement. Academic and industrial research continuously informs and is guided by the global regulatory landscape.

Understanding Impurity Thresholds and Profiling Requirements in Pharmaceutical Legislation

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for impurity levels in pharmaceuticals, largely harmonized through the International Council for Harmonisation (ICH). longdom.orgbiomedres.us The key guidelines governing impurities in new drug substances are ICH Q3A(R2) and for new drug products is ICH Q3B(R2). gmpinsiders.comich.org

These guidelines establish thresholds for the reporting, identification, and qualification of impurities. kobia.kr

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg/day total daily intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg/day total daily intake (whichever is lower) | 0.05% |

This table is based on the general thresholds provided by ICH Q3A(R2) guidelines. kobia.krslideshare.net The reporting threshold is the level above which an impurity must be reported in a regulatory submission. The identification threshold is the level at which the manufacturer must determine the structure of the impurity. slideshare.net The qualification threshold is the limit above which an impurity's biological safety must be established. kobia.kr

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. kobia.kr An impurity is considered qualified if its level is justified by the scientific literature, it is a significant metabolite of the drug, or it has been adequately evaluated in toxicity studies. fda.govregulations.gov For generic drugs, a key method of qualification is demonstrating that the impurity level in the generic product is similar to or lower than that found in the reference listed drug (RLD). regulations.govregulations.gov

Scientific Research Supporting Regulatory Submissions (e.g., Abbreviated New Drug Applications, New Drug Applications) Pertaining to Impurities

Regulatory submissions for new drugs (NDAs) and generic drugs (ANDAs) must contain a comprehensive section on impurities. pharmtech.com This section provides the necessary chemistry, manufacturing, and controls (CMC) information to assure the identity, strength, quality, and purity of the drug substance. regulations.gov

Scientific research is the backbone of this section and must include:

A Rationale for Impurity Control: The submission must include a rationale for the inclusion or exclusion of specific impurities in the drug substance specification. pharmtech.com This is based on a thorough understanding of the manufacturing process. regulations.gov

Validated Analytical Methods: The analytical procedures used to detect and quantify impurities must be validated to prove they are accurate, precise, specific, and robust. nih.gov Research often focuses on developing stability-indicating methods, such as RP-UPLC, that can separate the API from all potential impurities and degradation products. nih.gov

Impurity Profile Data: Data from batch analyses and stability studies must be provided to demonstrate a consistent and controlled impurity profile. regulations.gov For an ANDA, comparative analytical studies showing the impurity profile is comparable to the RLD are critical. regulations.gov

Justification for Proposed Limits: Any proposed acceptance criterion for an impurity that is above the ICH identification or qualification threshold must be rigorously justified. federalregister.gov This may involve extensive literature reviews or new toxicological studies, although toxicity testing is generally the least preferred option. fda.gov

The FDA has emphasized the need for high-quality ANDA submissions with proper justification for impurity limits, highlighting that failure to do so can result in a "refuse-to-receive" decision. federalregister.gov Therefore, thorough scientific research and documentation are not just best practices but are essential for successful regulatory approval. regulations.gov

Future Research Directions and Emerging Perspectives on Cinacalcet Impurity E Hcl

Development of Novel and Hyphenated Analytical Techniques for Enhanced Sensitivity and Specificity in Impurity Detection

The current analytical landscape for Cinacalcet (B1662232) and its impurities is largely dominated by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods. nih.govijrpr.comsmsjournals.com These techniques have proven effective for the quantitative estimation of known impurities. wikipedia.org However, the future of impurity detection lies in the development and application of more advanced and hyphenated analytical techniques to achieve unprecedented levels of sensitivity and specificity.

The evolution of analytical methods aims to detect and quantify impurities at increasingly lower levels, ensuring compliance with stringent regulatory standards. nih.gov Future research will likely focus on moving beyond conventional chromatographic methods towards the adoption of hyphenated systems. ijsdr.orgajpaonline.com These integrated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods. ajrconline.orgijfmr.com

For the specific challenge of detecting trace amounts of Cinacalcet Impurity E HCl, the following future developments are anticipated:

Liquid Chromatography-Mass Spectrometry (LC-MS): While HPLC with UV detection is standard, the future will see a greater integration of mass spectrometry. LC-MS and its tandem version, LC-MS/MS, offer superior sensitivity and selectivity, enabling the detection and structural elucidation of impurities at nanogram levels, which might otherwise go unnoticed. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful combination allows for the direct structural characterization of impurities post-separation. ijfmr.com Future applications will focus on online LC-NMR to provide detailed structural information about unknown degradation products or process impurities of Cinacalcet without the need for time-consuming isolation. ajpaonline.com

Supercritical Fluid Chromatography (SFC): As a greener alternative to normal and reversed-phase LC, SFC coupled with various detectors could offer faster and more efficient separation of complex impurity mixtures in Cinacalcet synthesis.

| Analytical Technique | Current Application for Cinacalcet Impurities | Future Perspective for this compound Detection | Potential Advantages |

| UPLC/HPLC | Widely used for quantitative analysis and stability studies. nih.govsmsjournals.com | Optimization for faster run times and higher resolution of closely eluting impurities. | Robust, reliable, and well-established. ijrps.com |

| LC-MS/MS | Primarily used for structural identification in research settings. | Routine use in quality control for trace-level quantification and identification of unknown degradants. | High sensitivity, high specificity, structural elucidation. researchgate.net |

| LC-NMR | Limited application, mainly for complex structure elucidation. ajrconline.org | Online analysis for real-time structural confirmation of impurities like Impurity E HCl. | Detailed and unambiguous structural information. ijfmr.com |

| SFC-MS | Not yet widely reported for Cinacalcet analysis. | Development of green, high-throughput methods for chiral and achiral impurity separations. | Reduced solvent consumption, faster analysis. |

In-depth Mechanistic Studies Utilizing Computational Chemistry and Advanced Spectroscopic Techniques for Impurity Formation

A thorough understanding of how and why an impurity is formed is critical for its effective control. Future research will move beyond simple identification to in-depth mechanistic studies of the formation of impurities like this compound. This involves a synergistic approach combining advanced spectroscopic techniques with the predictive power of computational chemistry.

Forced degradation studies are currently used to understand the stability of Cinacalcet, revealing degradation pathways under stress conditions like oxidation. nih.gov However, a more profound, molecular-level understanding is required.

Advanced Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for the structural elucidation of impurities. nih.gov Future efforts will focus on using these techniques not just for identification, but to probe the intermediates and transition states involved in impurity formation reactions.

Computational Chemistry: In-silico models and computational tools are emerging as powerful assets in predicting the formation of degradation products. nih.gov By simulating reaction pathways and calculating the energy profiles for the formation of potential impurities, researchers can anticipate which impurities are likely to form under specific conditions. This predictive capability can guide process development and the design of more stable formulations.

| Research Approach | Objective | Methodology | Expected Outcome for this compound |

| Forced Degradation Studies | Identify potential degradation products and pathways. | Subjecting Cinacalcet to stress conditions (acid, base, oxidation, heat, light). nih.gov | Understanding the lability of the molecule and the conditions under which Impurity E HCl might form. |

| Advanced Spectroscopy | Elucidate the exact structure of newly detected impurities. | 1D/2D NMR, High-Resolution Mass Spectrometry (HRMS). nih.gov | Unambiguous structural confirmation of Impurity E HCl and its precursors. |

| Computational Modeling | Predict potential degradation pathways and impurity structures. | Density Functional Theory (DFT) calculations, molecular dynamics simulations. | A theoretical model of the formation mechanism of Impurity E HCl, identifying critical reaction parameters. |

| Kinetic Studies | Determine the rate of impurity formation. | Monitoring impurity levels over time under various conditions. | Predictive data on the shelf-life and stability of Cinacalcet with respect to the formation of Impurity E HCl. |

Innovative Strategies for Impurity Removal and Advanced Purification Technologies in Pharmaceutical Synthesis

While preventing impurity formation is the primary goal, efficient removal strategies are essential. Research into innovative purification technologies is crucial for ensuring the final API meets the required purity standards. For Cinacalcet, future research will likely explore and implement more advanced and sustainable purification methods.

Current purification strategies often rely on conventional crystallization and chromatographic methods. mdpi.comgoogle.com While effective, these methods can sometimes be resource-intensive.

Reactive Resins: The use of scavenger resins that selectively bind to specific impurities is a promising strategy. For instance, a resin could be designed to react specifically with a functional group present in this compound, allowing for its selective removal from the process stream.

Continuous Crystallization: Shifting from batch to continuous crystallization processes can offer better control over crystal size distribution and polymorphism, while also more effectively excluding impurities from the crystal lattice. nih.gov

Advanced Chromatography: Preparative chromatography will continue to be a vital tool, with advancements focusing on more selective stationary phases and the use of techniques like supercritical fluid chromatography (SFC) for greener and more efficient purifications. researchgate.net

| Purification Technology | Principle of Operation | Potential Application for this compound | Advantages |

| Preparative HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Isolation of Impurity E HCl for use as a reference standard; removal from small batches of API. | High resolution and versatility. researchgate.net |

| Continuous Crystallization | Controlled precipitation of the API from a supersaturated solution in a continuous flow system. | Enhanced rejection of Impurity E HCl during the final API crystallization step. | Improved consistency, higher purity, smaller footprint. nih.gov |

| Scavenger Resins | Immobilized reagents that selectively react with and remove target impurities. | Selective removal of Impurity E HCl from reaction mixtures or mother liquors. | High selectivity, simplified workup. |

| Nanofiltration | Size-based separation using membranes, particularly organic solvent nanofiltration (OSN). | Removal of Impurity E HCl if there is a significant size difference with the Cinacalcet molecule. | Energy-efficient, can be operated continuously. |

Predictive Modeling and Machine Learning Applications for Anticipating and Controlling Impurity Formation in Pharmaceutical Processes

The advent of Industry 4.0 and the increasing availability of large datasets are paving the way for the application of predictive modeling and machine learning (ML) in pharmaceutical manufacturing. uts.edu.auarxiv.org This data-driven approach holds immense potential for anticipating and controlling the formation of impurities like this compound.

Companies involved in the manufacturing of Cinacalcet are already exploring the use of artificial intelligence to optimize their processes. wikipedia.org

Predictive Analytics: By analyzing historical batch data, ML algorithms can identify complex relationships between process parameters (e.g., temperature, pH, reaction time) and the formation of specific impurities. researchgate.net These models can then be used to predict the likelihood of an impurity excursion in a future batch, allowing for proactive adjustments.

Process Analytical Technology (PAT): The integration of real-time monitoring tools (PAT) with ML models can lead to dynamic process control. youtube.com For example, an in-line spectroscopic probe could monitor the reaction mixture for the precursors of this compound. If the ML model predicts that the concentration of these precursors will lead to an unacceptable level of the impurity, the system could automatically adjust the process parameters to mitigate this risk.

Digital Twins: The development of a "digital twin"—a virtual model of the entire manufacturing process—can be used to simulate the impact of process changes on impurity profiles. bhu.ac.in This allows for the optimization of the process in-silico to minimize the formation of this compound before implementing changes in the actual plant.

| Technology | Application in Impurity Control | Future Impact on Cinacalcet Manufacturing |

| Machine Learning Models | Analyze historical data to predict impurity levels based on process parameters. | Early warning systems for batches at risk of high levels of Impurity E HCl, enabling intervention. |

| Process Analytical Technology (PAT) | Real-time, in-process measurement of critical quality attributes and process parameters. youtube.com | Continuous monitoring of the reaction environment to prevent conditions that favor the formation of Impurity E HCl. |

| Digital Twins | Virtual simulation of the manufacturing process to test and optimize process parameters. bhu.ac.in | In-silico optimization of the Cinacalcet synthesis to design a process that inherently minimizes the formation of Impurity E HCl. |

| Automated Control Systems | Use of predictive models to automatically adjust process parameters in real-time. | A self-optimizing manufacturing process that maintains a state of control and consistently produces high-purity Cinacalcet. |

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying Cinacalcet Impurity E HCl in API samples?

Methodological Answer:

this compound should be characterized using hyphenated techniques such as reverse-phase ultra-performance liquid chromatography (RP-UPLC) coupled with photodiode array (PDA) detection for quantification . For structural elucidation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical to confirm molecular weight and fragmentation patterns . Ensure method validation parameters (linearity, accuracy, precision) comply with ICH Q2(R1) guidelines. Reference standards with traceability to pharmacopeial monographs (e.g., USP/EP) must be used to ensure analytical reliability .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Due to its acute oral, dermal, and inhalation toxicity (GHS Category 4) , researchers must:

- Use fume hoods for weighing and handling to avoid dust inhalation .

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Store the compound in airtight containers at room temperature, protected from light .

- Dispose of waste via approved hazardous material protocols. Safety data sheets (SDS) should be reviewed prior to use .

Advanced: How can researchers resolve discrepancies in impurity profiles of Cinacalcet HCl when using different chromatographic columns?

Methodological Answer:

Column-to-column variability often arises from differences in stationary phase chemistry (e.g., C18 vs. phenyl-hexyl). To mitigate this:

- Perform column screening using columns with varying ligand densities and pore sizes .

- Optimize mobile phase composition (e.g., buffer pH, organic modifier gradient) to enhance resolution. For example, a phosphate buffer (pH 3.0) with acetonitrile gradients improves peak symmetry for polar impurities .

- Validate method robustness by testing column longevity and batch-to-batch reproducibility .

Advanced: What strategies ensure the stability of this compound under accelerated degradation conditions?

Methodological Answer:

Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions:

- Acid/Base Hydrolysis : Use 0.1M HCl/NaOH at 60°C for 24 hours to assess hydrolytic stability.

- Oxidative Stress : Expose to 3% H2O2 at room temperature for 6 hours.

- Photostability : Follow ICH Q1B guidelines using UV light (320–400 nm) .

Monitor degradation products via UPLC-PDA and compare retention times against known impurities (e.g., Cinacalcet N-Oxide) to identify degradation pathways .

Basic: How can elemental impurities in this compound be assessed during API synthesis?

Methodological Answer:

Follow USP <232> and <233> guidelines for elemental impurity profiling:

- Use inductively coupled plasma-mass spectrometry (ICP-MS) to quantify heavy metals (e.g., Pd, Ni) from catalysts.

- Validate sample preparation methods (e.g., microwave digestion) to ensure complete dissolution of the impurity matrix .

- Cross-reference thresholds with ICH Q3D limits (e.g., Pd: ≤10 ppm) to determine compliance .

Advanced: What chiral separation techniques are effective for distinguishing stereoisomers of Cinacalcet-related impurities?

Methodological Answer:

For enantiomeric impurities like (S)-Cinacalcet HCl , employ:

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC-3) and isocratic elution (n-hexane:ethanol:diethylamine, 80:20:0.1 v/v) .

- Capillary electrophoresis (CE) using cyclodextrin additives to enhance enantioselectivity.

Validate separation efficiency by calculating resolution (Rs ≥ 2.0) and peak purity via PDA .

Basic: What critical parameters should be optimized during chromatographic method development for this compound?

Methodological Answer:

Key parameters include:

- Column Selection : Use a C18 column (150 mm × 4.6 mm, 2.6 µm) for optimal retention .

- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) in a gradient elution (30–70% over 15 minutes) .

- Detection Wavelength : 220 nm for maximum UV absorption of the trifluoromethylphenyl group .

- Injection Volume : 10 µL to avoid column overload.

Advanced: How can researchers address batch-to-batch variability in impurity levels during Cinacalcet HCl API production?

Methodological Answer:

Implement quality-by-design (QbD) principles:

- Identify critical process parameters (CPPs) such as reaction temperature, catalyst loading, and purification steps.

- Use design of experiments (DoE) to model interactions between CPPs and impurity formation .

- Perform real-time release testing (RTRT) with in-line PAT tools (e.g., NIR spectroscopy) to monitor impurity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.